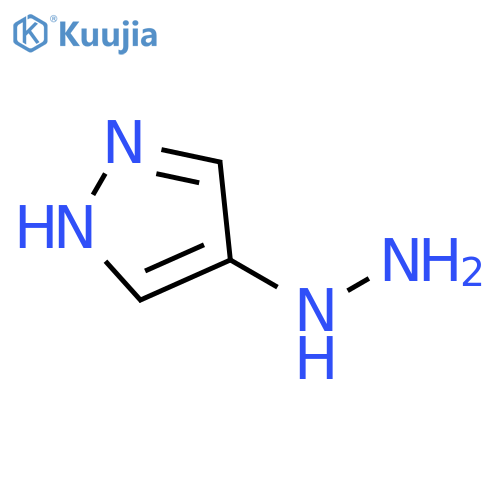Cas no 2228421-22-3 (4-hydrazinyl-1H-pyrazole)

4-hydrazinyl-1H-pyrazole structure
商品名:4-hydrazinyl-1H-pyrazole
4-hydrazinyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-hydrazinyl-1H-pyrazole
- 1H-Pyrazole, 4-hydrazinyl-
-
- インチ: 1S/C3H6N4/c4-7-3-1-5-6-2-3/h1-2,7H,4H2,(H,5,6)
- InChIKey: HWSHPHLMFQRRRX-UHFFFAOYSA-N
- ほほえんだ: N1C=C(NN)C=N1
じっけんとくせい
- 密度みつど: 1.451±0.06 g/cm3(Predicted)
- ふってん: 412.4±18.0 °C(Predicted)
- 酸性度係数(pKa): 17.08±0.50(Predicted)
4-hydrazinyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816222-0.5g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1816222-10.0g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1816222-0.25g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1816222-2.5g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1816222-0.05g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1816222-1.0g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1816222-5.0g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1816222-1g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1816222-10g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1816222-0.1g |
4-hydrazinyl-1H-pyrazole |
2228421-22-3 | 0.1g |
$867.0 | 2023-09-19 |
4-hydrazinyl-1H-pyrazole 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
2228421-22-3 (4-hydrazinyl-1H-pyrazole) 関連製品
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
